molecular formula C5H7N3O B089509 2-Amino-4-methoxypyrimidine CAS No. 155-90-8

2-Amino-4-methoxypyrimidine

Cat. No. B089509
CAS RN: 155-90-8
M. Wt: 125.13 g/mol
InChI Key: YNXLSFXQTQKQEF-UHFFFAOYSA-N
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Patent
US08563549B2

Procedure details

To a solution of 4-methoxypyrimidine-2-ylamine (1.84 g, 14.7 mmol) in chloroform (600 mL) was added N-bromosuccinimide (2.62 g, 14.7 mmol). After stirring in the dark for 5 hours, the solution was added to CH2Cl2 (200 mL) and 1N NaOH (100 mL). Upon mixing, the layers were separated and the organic layer was washed with NaCl(sat.) (100 mL), dried over Na2SO4, filtered and concentrated yielding 2.88 g (96%) of 5-bromo-4-methoxypyrimidine-2-ylamine. LCMS (m/z): 204/206 (MH+). 1H NMR NMR (CDCl3): δ 8.10 (s, 1H), 4.93 (bs, 2H), 3.96 (s, 31-1).
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[N:4]=1.[Br:10]N1C(=O)CCC1=O.C(Cl)Cl.[OH-].[Na+]>C(Cl)(Cl)Cl>[Br:10][C:8]1[C:3]([O:2][CH3:1])=[N:4][C:5]([NH2:9])=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.84 g
Type
reactant
Smiles
COC1=NC(=NC=C1)N
Name
Quantity
2.62 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring in the dark for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon mixing
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer was washed with NaCl(sat.) (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.88 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.